1-(Prop-2-yn-1-yl)cyclopentanol

描述

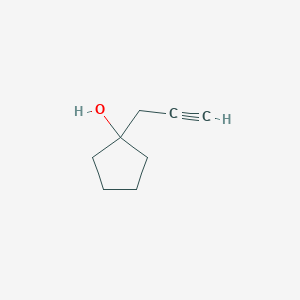

1-(Prop-2-yn-1-yl)cyclopentanol is a cyclic alcohol compound characterized by a propargylic group attached to the cyclopentane ring.

准备方法

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)cyclopentanol can be synthesized through various methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide. This reaction typically proceeds in the presence of potassium hydroxide (KOH) in a mixture of ethanol and water . Another method involves the reaction of N-(prop-2-yn-1-yl)-o-phenylenediamine hydrochlorides with carbon disulfide under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

化学反应分析

Types of Reactions: 1-(Prop-2-yn-1-yl)cyclopentanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: It can undergo nucleophilic substitution reactions, where the propargylic group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different alcohols or hydrocarbons .

科学研究应用

Table 1: Chemical Reactions of 1-(Prop-2-yn-1-yl)cyclopentanol

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Converts to ketones or carboxylic acids | Ketones, Carboxylic Acids |

| Reduction | Forms different alcohols or hydrocarbons | Various Alcohols |

| Substitution | Propargylic group replaced by other functional groups | Diverse Organic Compounds |

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate for synthesizing complex organic compounds, including heterocycles and pharmaceuticals. Its unique structure allows for the exploration of new synthetic methodologies that could lead to more efficient production processes.

Biology

The compound has been identified as a thiol-reactive probe that covalently labels reactive cysteine residues in proteins. This property is significant for studying protein interactions and enzyme inhibition, making it a valuable tool in biochemical research. For instance, it can alter protein function by modifying cysteine residues, which may lead to insights into cellular mechanisms and disease pathways.

Case Study: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited certain enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent. This inhibition can lead to reduced cellular growth in cancer cell lines, suggesting applications in cancer research .

Industry

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its application extends to the development of novel pharmaceuticals where its reactivity can be exploited to create new drug candidates.

作用机制

The mechanism of action of 1-(Prop-2-yn-1-yl)cyclopentanol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: This compound shares a similar propargylic group and exhibits comparable biological activities.

N-(Prop-2-yn-1-yl)-o-phenylenediamine: Another compound with a propargylic group, used in similar synthetic and biological applications.

Uniqueness: 1-(Prop-2-yn-1-yl)cyclopentanol is unique due to its specific cyclic structure combined with the propargylic group, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

生物活性

Overview

1-(Prop-2-yn-1-yl)cyclopentanol, with the CAS number 19135-07-0, is a cyclic alcohol featuring a propargylic group attached to a cyclopentane ring. This compound has gained attention in various fields of scientific research due to its potential biological activities, particularly in the context of enzyme inhibition and protein interactions.

This compound acts primarily as a thiol-reactive probe . Its mechanism involves covalent bonding with reactive cysteine residues in proteins, which can lead to alterations in protein function. This interaction suggests that the compound may play a role in modulating various biochemical pathways, potentially affecting cellular processes at both the molecular and cellular levels.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Enzyme Inhibition

Research indicates that this compound is utilized in studies focusing on enzyme inhibition. It has been shown to interact with various enzymes, potentially altering their activity through covalent modification. Such interactions are crucial for understanding the biochemical roles of specific enzymes in metabolic pathways.

2. Protein Interactions

The ability of this compound to covalently label reactive cysteines allows researchers to enrich and quantify the reactive cysteinome within cells and tissues. This capability is valuable for studying protein dynamics and interactions in complex biological systems.

Case Studies

Recent studies have explored the implications of using this compound in various experimental setups:

Case Study 1: Enzyme Targeting

A study demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways, showcasing its potential as a tool for probing enzyme function. The compound's reactivity with cysteine residues was highlighted as a significant factor contributing to its inhibitory effects.

Case Study 2: Protein Profiling

Another investigation utilized this compound to profile reactive cysteine residues across different cell types. The findings indicated that treatment with this compound led to differential labeling patterns, suggesting its utility in identifying potential biomarkers for disease states or therapeutic targets .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Inhibition | Demonstrated effective inhibition of target enzymes through covalent modification. |

| Study B | Protein Interaction | Revealed unique labeling patterns of reactive cysteines in various cell types. |

| Study C | Metabolic Pathways | Showed modulation of metabolic pathways by altering enzyme activity via thiol reactivity. |

属性

IUPAC Name |

1-prop-2-ynylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-5-8(9)6-3-4-7-8/h1,9H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBVHCPRWIEACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50454130 | |

| Record name | 1-(prop-2-ynyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19135-07-0 | |

| Record name | 1-(prop-2-ynyl)cyclopentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50454130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。